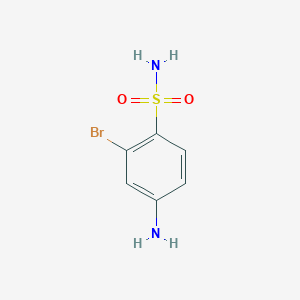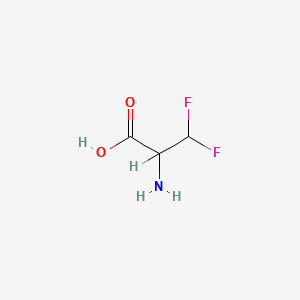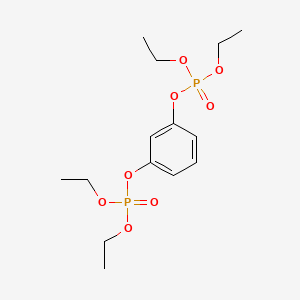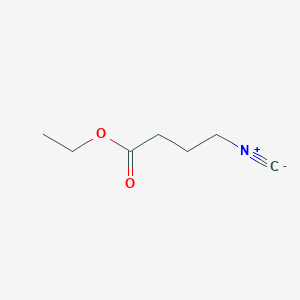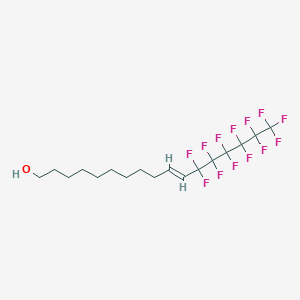
(E)-12,12,13,13,14,14,15,15,16,16,17,17,17-tridecafluoroheptadec-10-en-1-ol
Vue d'ensemble
Description
(E)-12,12,13,13,14,14,15,15,16,16,17,17,17-tridecafluoroheptadec-10-en-1-ol, commonly known as Fluorosurfactant FC-143, is a fluorinated compound that has gained popularity in scientific research due to its unique properties. This compound is a member of the perfluoroalkyl alcohol family, which is known for its hydrophobicity, chemical stability, and surfactant properties.
Mécanisme D'action
Fluorosurfactant FC-143 acts as a surfactant by reducing the surface tension between two immiscible liquids, such as oil and water. It accomplishes this by adsorbing at the interface between the two liquids, forming a stable monolayer. This monolayer reduces the interfacial tension, allowing for the formation of stable emulsions and foams. Additionally, Fluorosurfactant FC-143 has been shown to interact with cell membranes, altering their properties and potentially affecting cell function.
Biochemical and Physiological Effects:
Fluorosurfactant FC-143 has been shown to have low toxicity and is considered safe for use in scientific research. However, it can accumulate in the environment and has been shown to have potential adverse effects on aquatic organisms. Additionally, Fluorosurfactant FC-143 has been shown to interact with cell membranes, potentially affecting cell function.
Avantages Et Limitations Des Expériences En Laboratoire
Fluorosurfactant FC-143 has several advantages for use in lab experiments. It has excellent stability and is resistant to degradation, making it ideal for long-term experiments. Additionally, it has a low critical micelle concentration, meaning that it can form stable micelles at low concentrations. However, Fluorosurfactant FC-143 is relatively expensive and requires specialized equipment and expertise for synthesis and handling.
Orientations Futures
There are several future directions for the use of Fluorosurfactant FC-143 in scientific research. One potential area of study is its use in drug delivery systems, as it has been shown to enhance the solubility and stability of certain drugs. Additionally, further research is needed to fully understand the potential effects of Fluorosurfactant FC-143 on cell function and the environment. Finally, there is potential for the development of new synthesis methods that are more efficient and cost-effective.
Applications De Recherche Scientifique
Fluorosurfactant FC-143 has been extensively used in scientific research due to its unique properties. It is commonly used as a surfactant in various applications, including emulsion polymerization, microemulsion, and foam stabilization. It is also used as a dispersant in the production of nanoparticles and as a lubricant in the electronics industry. Additionally, Fluorosurfactant FC-143 has been studied for its potential use in drug delivery systems, as it can enhance the solubility and stability of certain drugs.
Propriétés
IUPAC Name |
(E)-12,12,13,13,14,14,15,15,16,16,17,17,17-tridecafluoroheptadec-10-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F13O/c18-12(19,10-8-6-4-2-1-3-5-7-9-11-31)13(20,21)14(22,23)15(24,25)16(26,27)17(28,29)30/h8,10,31H,1-7,9,11H2/b10-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVCPUQNCRNBAZ-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC=CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCCC/C=C/C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F13O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30896690 | |
| Record name | (10E)-12,12,13,13,14,14,15,15,16,16,17,17,17-Tridecafluoroheptadec-10-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30896690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
135131-53-2 | |
| Record name | (10E)-12,12,13,13,14,14,15,15,16,16,17,17,17-Tridecafluoroheptadec-10-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30896690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-p-Tolyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B3039460.png)
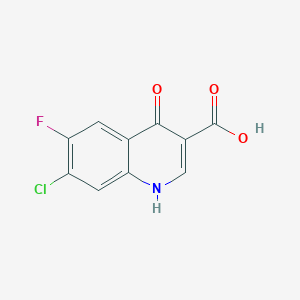
![methyl 2-[(E)-phenylmethylidene]-1-hydrazinecarboxylate](/img/structure/B3039464.png)
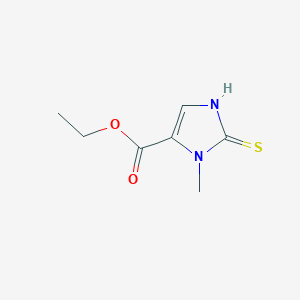
![Ethyl 3,5-dioxo-4-oxatricyclo[5.2.2.02,6]undecane-1-carboxylate](/img/structure/B3039468.png)
![1-(4-chlorophenyl)-1H-[1,2,3,4]tetraazolo[1,5-a]quinolin-10-ium tetrafluoroborate](/img/structure/B3039469.png)



